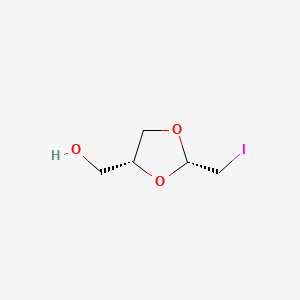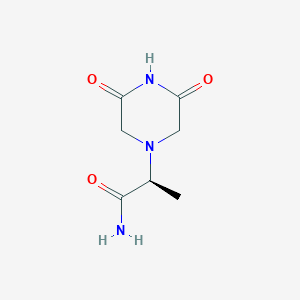![molecular formula C10H10F6O2 B13793843 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene CAS No. 77495-76-2](/img/structure/B13793843.png)
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene is a fluorinated bicyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of six fluorine atoms and two methoxy groups attached to a bicyclo[2.2.2]octene framework.
Métodos De Preparación
The synthesis of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methoxy-containing compounds.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form strong bonds with other molecules. This interaction can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context .
Comparación Con Compuestos Similares
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene can be compared with other similar compounds, such as:
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.2]oct-2-ene: This compound has methyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: This compound has a different bicyclic structure and is used in different chemical applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with different functional groups and applications.
Propiedades
Número CAS |
77495-76-2 |
|---|---|
Fórmula molecular |
C10H10F6O2 |
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
1,4,5,5,6,6-hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H10F6O2/c1-17-5-6(18-2)8(12)4-3-7(5,11)9(13,14)10(8,15)16/h3-4H2,1-2H3 |
Clave InChI |
XNAKOFYZUKVXDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)







![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)


![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
